6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione
Description
6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA)-protected boronate ester characterized by a trimethylsilyl (TMS)-substituted ethenyl group. This compound belongs to the dioxazaborocane family, widely used in Suzuki-Miyaura cross-coupling reactions due to their hydrolytic stability and controlled reactivity . The TMS-ethenyl substituent introduces steric bulk and electronic effects, distinguishing it from other MIDA boronates.
Properties
Molecular Formula |
C10H18BNO4Si |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
6-methyl-2-(1-trimethylsilylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C10H18BNO4Si/c1-8(17(3,4)5)11-15-9(13)6-12(2)7-10(14)16-11/h1,6-7H2,2-5H3 |
InChI Key |
VNJBCAIUODKPNR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C(=C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this complex boron-dioxazaborocane derivative typically follows a multi-step approach:
- Formation of the boron-containing heterocyclic core via cyclization or substitution reactions.
- Introduction of the methyl group at the 6-position through methylation or alkylation.
- Installation of the vinyl or ethenyl group at the 2-position, often via Wittig or Horner–Wadsworth–Emmons (HWE) reactions.
- Incorporation of the trimethylsilyl group at the ethenyl position, usually through silylation of the corresponding vinyl intermediates.
This modular approach allows for sequential functionalization, ensuring control over regio- and stereochemistry.
Preparation of the Boron-Dioxazaborocane Core
Method A: Cyclization of Boronic Acid Derivatives
A common route involves starting from boronic acid derivatives, such as boronic acids or boronate esters, which undergo intramolecular cyclization to form the dioxazaborocane ring. For example:
- Starting Material: 2-Acetylphenethyl boronic acid or related phenylboronic acids.
- Reaction Conditions: Heating with oxidizing agents or under dehydrating conditions to promote ring closure.
- Reagents: Organic solvents like toluene or xylene, with catalytic amounts of acid or base to facilitate cyclization.
Method B: Borylation of Precursor Heterocycles
Alternatively, heterocyclic precursors can be borylated using diborane or boron halides, followed by oxidation to form the dioxazaborocane ring.
Methylation at the 6-Position
The methyl group at the 6-position can be introduced via:
- Electrophilic methylation using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
- Alkylation of the heterocyclic nitrogen or carbon centers depending on the precursor's reactivity.
- React the heterocyclic boron compound with methyl iodide in acetonitrile at room temperature.
- Use potassium carbonate as base to facilitate nucleophilic attack.
- Purify via column chromatography.
Introduction of the Ethenyl Group at Position 2
The ethenyl group can be installed via:
- Wittig reaction: Reacting a suitable aldehyde or ketone precursor with a phosphonium ylide derived from trimethylsilyl-substituted reagents.
- Horner–Wadsworth–Emmons (HWE) reaction: Using phosphonate esters to form the vinyl linkage selectively.
- Generate the phosphonium salt from trimethylsilyl-substituted alkyl halides.
- React with the aldehyde precursor under basic conditions.
- Isolate the vinyl boronate intermediate.
Silylation to Attach the Trimethylsilyl Group
The TMS group is typically introduced by:
- Silylation of the vinyl group: Using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or pyridine.
- Reaction conditions: Room temperature or mild heating to promote efficient silylation.
- Dissolve the vinyl intermediate in dry dichloromethane.
- Add excess TMSCl and pyridine.
- Stir at room temperature for several hours.
- Purify via chromatography.
Summary of Typical Reaction Conditions and Data
| Step | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Cyclization | Boronic acid derivatives | Toluene | Reflux | Ring formation |
| Methylation | CH₃I, K₂CO₃ | Acetonitrile | Room temp | Regioselective methylation |
| Vinylation | Phosphonium salt or phosphonate ester | THF or Dioxane | Reflux | Wittig or HWE reaction |
| Silylation | TMSCl, pyridine | DCM | Room temp | Efficient TMS installation |
Research Findings and Data
- Synthesis of related boron heterocycles has been achieved via cyclization of boronic acids with diols or amino alcohols, providing the core structure (Reference,).
- Vinyl and silyl groups are introduced with high regio- and stereoselectivity via Wittig and silylation reactions, respectively, as demonstrated in the synthesis of boron-containing compounds with functionalized vinyl groups (Reference).
- Functionalization strategies have been optimized under inert atmospheres, typically nitrogen or argon, to prevent hydrolysis or oxidation of sensitive intermediates.
Notes and Considerations
- Moisture sensitivity: Both the boron heterocycle and silyl reagents are moisture-sensitive; reactions should be performed under dry conditions.
- Purification: Chromatography on silica gel or recrystallization from suitable solvents is essential for obtaining pure intermediates.
- Yield optimization: Temperature control and stoichiometry are critical, especially during silylation and vinylation steps.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to yield boron-containing alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted derivatives. These products are valuable intermediates in organic synthesis and can be used to create more complex molecules .
Scientific Research Applications
6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves the interaction of its boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to a palladium catalyst, enabling the formation of new carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other biomolecules, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The core dioxazaborocane scaffold (C$8$H${12}$BNO$_4$) is conserved across analogs, with variations arising from substituents at the 2-position:
*Calculated based on substituent contributions.
Key Observations :
- Electron-withdrawing groups (e.g., -NO$2$ in , -CF$3$ in ) enhance electrophilicity at the boron center, while TMS-ethenyl may exert inductive electron-donating effects.
Key Observations :
Physical and Chemical Properties
Thermal Stability and Melting Points
Key Observations :
- Polar substituents (e.g., pyridinyl) increase melting points due to intermolecular interactions .
- Bulky alkyl/aryl groups (TMS, tributyltin) lower melting points by disrupting crystal packing .
Reactivity in Cross-Coupling
MIDA boronates require activation (e.g., basic hydrolysis) to release boronic acids. Substituents influence activation kinetics:
Biological Activity
6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione is a synthetic compound with potential biological activity. Its unique structure, which includes a dioxazaborocane moiety, suggests possible interactions with various biological systems. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₃H₁₉BNO₄
- Molecular Weight : 253.11 g/mol
- CAS Number : 116399-91-8
The biological activity of 6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione can be attributed to several mechanisms:
-
Inhibition of Heat Shock Protein 90 (HSP90) :
- HSP90 is a molecular chaperone involved in protein folding and stabilization. Inhibitors of HSP90 can disrupt cancer cell growth by destabilizing oncogenic proteins.
- Compounds structurally similar to this dioxazaborocane derivative have shown promise as HSP90 inhibitors, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .
-
Antioxidant Activity :
- The presence of boron in the compound may contribute to its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
-
Anti-inflammatory Properties :
- Preliminary studies indicate that derivatives of dioxazaborocanes may exhibit anti-inflammatory effects by modulating cytokine release and reducing inflammation-related signaling pathways.
Biological Activity Data
The following table summarizes key biological activities observed in studies involving similar compounds:
| Activity | Effect | Reference |
|---|---|---|
| HSP90 Inhibition | Reduced tumor cell proliferation | |
| Antioxidant Activity | Decreased oxidative stress | |
| Anti-inflammatory Activity | Lowered cytokine levels |
Case Studies
-
Cancer Cell Lines :
- A study evaluated the effects of similar dioxazaborocane compounds on various cancer cell lines. Results indicated significant growth inhibition at concentrations ranging from 5 to 20 µM, with IC50 values suggesting potent activity against breast and prostate cancer cells.
-
Neuroprotection :
- Research on neuroprotective effects demonstrated that compounds with a similar structure could protect neuronal cells from oxidative damage induced by glutamate toxicity. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
-
Inflammatory Models :
- In vivo models of inflammation showed that administration of dioxazaborocane derivatives led to a marked reduction in paw edema and lower levels of pro-inflammatory cytokines compared to controls.
Q & A
Basic: What are the common synthetic routes and characterization techniques for this compound?
Methodological Answer:
The compound is synthesized via multi-step reactions involving cyclocondensation of precursors like substituted benzothiazoles or spirocyclic intermediates. Key steps include nucleophilic substitution and boron-mediated ring closure. Characterization requires 1H/13C NMR to confirm boron coordination and substituent positions, FT-IR for identifying B–O and C=O stretches (~1,250 cm⁻¹ and ~1,700 cm⁻¹, respectively), and X-ray crystallography to resolve the dioxazaborocane ring geometry. Elemental analysis (%C, %H, %N) validates purity .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Methodological Answer:
Contradictions often arise from dynamic boron coordination or solvent-dependent tautomerism. To address this:
- Perform variable-temperature NMR to detect equilibrium shifts.
- Use DFT calculations (e.g., B3LYP/6-31G*) to model possible conformers and compare theoretical/experimental spectra.
- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. For example, trimethylsilyl groups may sterically hinder boron coordination, altering splitting patterns .
Basic: What experimental design principles are critical for studying its reactivity?
Methodological Answer:
- Controlled Variables: Maintain consistent solvent polarity (e.g., THF vs. DCM) to isolate boron’s Lewis acidity effects.
- Replication: Use triplicate reactions to assess reproducibility, especially for moisture-sensitive steps.
- In Situ Monitoring: Employ UV-Vis spectroscopy to track reaction progress (e.g., λmax shifts due to boron complexation). Reference randomized block designs for environmental studies to minimize bias .
Advanced: How to design mechanistic studies using computational methods?
Methodological Answer:
- Transition State Analysis: Use Gaussian 16 with M06-2X/cc-pVTZ to model boron-mediated ring-opening energetics.
- Molecular Dynamics (MD): Simulate solvent effects on boron coordination (e.g., acetonitrile vs. toluene).
- Charge Distribution: Apply Natural Bond Orbital (NBO) analysis to quantify boron’s electron-deficient character. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate computational models .
Basic: What is its role in multi-component reactions (MCRs) for spirocyclic compounds?
Methodological Answer:
The boron center acts as a Lewis acid catalyst, enabling MCRs with amines and carbonyls to form spiro scaffolds. For example:
React with 2-hydroxybenzaldehyde and pyrrolidine to form a spiro[4.5]decane core.
Monitor regioselectivity via HPLC-MS to distinguish isomers.
Optimize yields by adjusting stoichiometry (e.g., 1:1.2:1 for boron:aldehyde:amine) .
Advanced: How to investigate its environmental fate and degradation pathways?
Methodological Answer:
- Hydrolysis Studies: Incubate in buffered solutions (pH 4–9) at 25–50°C; quantify degradation products via LC-QTOF-MS .
- Photolysis: Expose to UV light (254 nm) and analyze intermediates (e.g., silanol byproducts) with GC-MS .
- Ecotoxicology: Use OECD Test Guideline 201 (algae growth inhibition) to assess acute toxicity. Reference long-term environmental frameworks for data integration .
Basic: What precautions are needed for handling due to moisture sensitivity?
Methodological Answer:
- Storage: Use anhydrous solvents (e.g., distilled THF) and store under argon at –20°C.
- Reaction Setup: Employ Schlenk lines for inert atmospheres.
- Quenching: Add methanol slowly to decompose residual boron intermediates before disposal .
Advanced: How to elucidate degradation products in biological systems?
Methodological Answer:
- Metabolite Profiling: Incubate with liver microsomes (CYP450 enzymes) and analyze via HRMS/MS with Mass Frontier® software.
- Isotopic Labeling: Synthesize 13C-labeled analogs to track fragmentation pathways.
- Molecular Networking: Use GNPS platforms to cluster unknown metabolites based on MS2 spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
